2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one
Description
2-(2-Aminoethyl)-6-cyclopropylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a cyclopropyl group at the 6-position and a 2-aminoethyl substituent at the 2-position. The core structure, 6-cyclopropylpyridazin-3(2H)-one (CAS 1161737-33-2), has a molecular formula of C₇H₈N₂O .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-cyclopropylpyridazin-3-one |
InChI |
InChI=1S/C9H13N3O/c10-5-6-12-9(13)4-3-8(11-12)7-1-2-7/h3-4,7H,1-2,5-6,10H2 |
InChI Key |
SADAIPCZVMVQJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one can be achieved through several methods One common approach involves the cyclization of appropriate precursors under controlled conditionsThe cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This typically includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one .
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to yield dihydropyridazine derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles to form N-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Pyridazinones
Pyridazinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at positions 2 and 4. Below is a systematic comparison:
2.1. Substituent Effects at Position 6
- Cyclopropyl vs. Phenyl Groups: The cyclopropyl group in the target compound is smaller and more lipophilic than the phenyl group in 6-phenylpyridazin-3(2H)-one (CAS 2166-31-6) . This difference likely reduces steric hindrance while increasing membrane permeability, which is critical for bioavailability in drug design.
Halogenated Derivatives :
2.2. Substituent Effects at Position 2
- Aminoethyl vs. Alkyl Groups: The 2-aminoethyl group in the target compound provides a primary amine, enabling hydrogen bonding and salt formation, which improve water solubility compared to non-polar substituents like ethyl in 2-ethyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 311321-71-8) . In 6-(aminomethyl)pyridazin-3(2H)-one hydrochloride (), the aminomethyl group at position 6 contrasts with the target compound’s position 2 substitution, highlighting how substituent placement alters molecular interactions .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized in Table 1.
Table 1: Comparative Properties of Selected Pyridazinone Derivatives
*LogP values estimated using fragment-based methods.
- Reactivity : Chlorinated derivatives (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) exhibit higher reactivity in substitution reactions due to the electron-withdrawing effect of chlorine .
Biological Activity
2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic potential, particularly in cancer treatment and other pharmacological applications.
Synthesis
The synthesis of 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one typically involves multi-step synthetic routes, including cyclization reactions and functional group modifications. Recent studies have utilized various methodologies to enhance yield and purity, focusing on optimizing reaction conditions to produce this compound effectively.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.5 | Induction of apoptosis |
| A549 (Lung) | 18.7 | Cell cycle arrest |
| HEPG2 (Liver) | 20.3 | Inhibition of proliferation |
These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Molecular docking studies have indicated that 2-(2-aminoethyl)-6-cyclopropylpyridazin-3(2H)-one interacts with key targets involved in cancer progression, such as topoisomerase I. This interaction disrupts DNA replication and transcription processes, leading to increased cell death in malignant cells .
Case Studies
- Study on Breast Cancer Cells : A recent study assessed the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, with significant activation of caspase pathways observed at higher concentrations .
- Combination Therapy : In another investigation, the compound was tested in combination with clinically relevant small molecule inhibitors. The combination therapy demonstrated enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that could be exploited for more effective cancer treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
